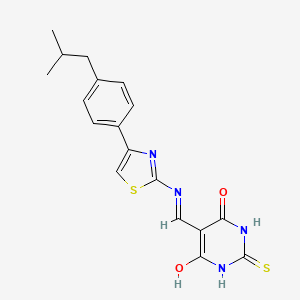

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the class of 2-thioxodihydropyrimidine derivatives, characterized by a central pyrimidine-4,6-dione core substituted at the C-5 position with a methylene group linked to a thiazole ring bearing a 4-isobutylphenyl moiety. The thiazole and isobutylphenyl groups likely enhance lipophilicity and bioactivity, as seen in related compounds .

Properties

IUPAC Name |

6-hydroxy-5-[(E)-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-10(2)7-11-3-5-12(6-4-11)14-9-26-18(20-14)19-8-13-15(23)21-17(25)22-16(13)24/h3-6,8-10H,7H2,1-2H3,(H3,21,22,23,24,25)/b19-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAUNRUIAOAEPU-UFWORHAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-isobutylphenylamine with a suitable thioamide under acidic conditions.

Pyrimidine Ring Formation: The thiazole derivative is then reacted with a dihydropyrimidine precursor in the presence of a base to form the pyrimidine ring.

Final Coupling: The final step involves coupling the thiazole and pyrimidine rings through a methylene bridge, using a suitable coupling reagent such as formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a common 2-thioxodihydropyrimidine-4,6-dione scaffold with derivatives reported in the evidence. Key structural differences arise from substituents at the C-5 methylene position:

Physical and Chemical Properties

Thermal Stability

- Target Compound : Expected high thermal stability due to rigid thiazole and isobutylphenyl groups.

- Comparisons: Arylhydrazono derivatives () exhibit melting points >250°C, with 4′f and 4′g >300°C . Thienothiophene derivatives () decompose above 230°C, influenced by bromine substituents .

Solubility and Lipophilicity

- The isobutylphenyl group in the target compound likely increases lipophilicity, similar to benzyl-indole derivatives (), which show enhanced membrane permeability in parasitological studies .

Antioxidant and Anti-Inflammatory Activity

- Hydroxy/Methoxy Substitutents : Compound 2d () with 4-hydroxy-3-methoxybenzyl showed ROS scavenging (IC₅₀ ~42.9 μM), comparable to standards .

- Target Compound: The absence of phenolic groups may limit antioxidant activity but could favor other bioactivities.

Cytotoxicity

Biological Activity

The compound 5-(((4-(4-isobutylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, including its potential applications in treating various diseases, particularly cancer and metabolic disorders.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₈N₄S₂O₂, with a molecular weight of 318.45 g/mol. The compound features a thiazole ring, a pyrimidine moiety, and multiple functional groups that contribute to its biological activity.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes involved in metabolic pathways. For instance, thiazole derivatives have been shown to act as inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that the compound may possess anti-melanogenic properties .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazole derivatives. For example:

- Cytotoxicity : Compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The IC₅₀ values for these compounds ranged from 4.27 µg/mL to over 100 µg/mL depending on the substituents present on the phenyl rings .

- Mechanism : The anticancer activity is believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-diabetic Activity

Thiazolidinedione derivatives are known for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists:

- Insulin Sensitivity : The compound may enhance insulin sensitivity by activating PPARγ, which is crucial for glucose metabolism and lipid storage .

- Inflammation Reduction : It has also been suggested that these compounds can inhibit lipopolysaccharide (LPS)-induced nitric oxide production, thereby reducing inflammation associated with diabetes .

Case Studies

- Tyrosinase Inhibition : In a study focusing on thiazole derivatives, certain compounds were found to be competitive inhibitors of tyrosinase with IC₅₀ values significantly lower than kojic acid, a standard inhibitor . This suggests that the target compound could be developed as a skin-whitening agent.

- Cytotoxic Evaluation : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The most active derivative showed an IC₅₀ value of 0.1 µM against tyrosinase, indicating a potential for therapeutic applications in skin-related conditions .

Data Table

| Activity Type | Compound Type | IC₅₀ Value (µg/mL) | Target Enzyme/Pathway |

|---|---|---|---|

| Cytotoxicity | Thiazole Derivative | 4.27 | Various Cancer Cell Lines |

| Tyrosinase Inhibition | Thiazole Derivative | 0.1 | Tyrosinase |

| Anti-diabetic | Thiazolidinedione Derivative | N/A | PPARγ Activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.